molecular formula C32H26O13 B1665738 2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione CAS No. 118074-08-1

2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione

Cat. No. B1665738
M. Wt: 618.5 g/mol
InChI Key: PSGFKGASHCTNSI-RACKDBBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its physical and chemical properties. Unfortunately, the specific molecular structure analysis for this compound is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. Unfortunately, the specific physical and chemical properties for this compound are not available in the search results .

Scientific Research Applications

Redox Behavior Analysis

The redox behavior of anthracenediones, closely related to the specified compound, has been studied in various pH conditions. Such studies are crucial for understanding the electron transfer processes and thermodynamics, offering insights into potential applications in electrochemistry and materials science (Ahmad et al., 2015).

Intramolecular Reactions

The intramolecular behaviors of anthracenediones, including processes like condensation and cyclization, are significant for synthetic chemistry. These reactions are essential in the biomimetic synthesis of complex organic compounds (Kendall & Shechter, 2001), (Uno et al., 2001).

Synthesis of Cytotoxic Compounds

Aminoanthraquinones derived from anthracenediones have been synthesized and tested for cytotoxic activity against cancer cells. This indicates potential applications in developing novel chemotherapeutic agents (Nor et al., 2013).

Drug Resistance Overcoming

Studies have explored anthracene-9,10-dione derivatives for their effectiveness in overcoming drug resistance in cancer therapy. This is significant for advancing cancer treatment strategies (Sangthong et al., 2013).

Acid-Catalyzed Cyclizations

Research on the acid-catalyzed cyclization of anthracenol derivatives has implications for organic synthesis, particularly in creating complex molecular architectures (Gao et al., 2006).

Pyrolytic Behavior

The pyrolytic behavior of anthracene derivatives is an important area of study for understanding thermal stability and decomposition pathways, relevant for material science applications (Kendall et al., 1999).

Tautomerism Studies

Investigations into the tautomerism of anthracene derivatives offer insights into the dynamic behavior of these molecules, which is vital for understanding their chemical properties and reactivity (Morley et al., 1996).

Crystal Structure Analysis

The determination of crystal structures of anthracene derivatives enhances our understanding of molecular geometries and intermolecular interactions, crucial for the development of new materials (Chen et al., 2008), (Yamamura et al., 1988).

Synthesis of Bioactive Compounds

The synthesis of bioactive anthracene derivatives is an area of significant interest due to their potential applications in medicine and pharmacology (Hua et al., 2002).

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for handling and using it safely. Unfortunately, the specific safety and hazard information for this compound is not available in the search results .

properties

IUPAC Name

2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O13/c1-9-5-11-17(26(37)16-12(24(11)35)6-10(44-3)7-14(16)33)20(23(9)34)19-15(45-4)8-13-18(27(19)38)28(39)21-22(25(13)36)30(41)32(2,43)31(42)29(21)40/h5-8,29-31,33-34,38,40-43H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGFKGASHCTNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)C3=C(C=C4C(=C3O)C(=O)C5=C(C4=O)C(C(C(C5O)O)(C)O)O)OC)C(=O)C6=C(C2=O)C=C(C=C6O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922598
Record name 1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro[1,2'-bianthracene]-9,9',10,10'-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione

CAS RN

118074-08-1
Record name Alterporriol C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118074081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro[1,2'-bianthracene]-9,9',10,10'-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione
Reactant of Route 2
Reactant of Route 2
2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione
Reactant of Route 3
Reactant of Route 3
2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione
Reactant of Route 4
2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione
Reactant of Route 5
2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione
Reactant of Route 6
2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.